Cas no 1806970-55-7 (Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate)

Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a molecular formula of C9H7ClF3NO2. This compound features a trifluoromethyl group and an amino substituent on the benzene ring, enhancing its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro, trifluoromethyl) and electron-donating (amino) groups allows for selective functionalization, making it valuable in cross-coupling reactions and derivatization processes. Its stable ester moiety ensures compatibility with a range of reaction conditions. The compound is particularly useful in the development of bioactive molecules due to its structural motifs, which are common in active pharmaceutical ingredients (APIs) and crop protection agents.
Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate structure
1806970-55-7 structure
Product Name:Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate
CAS No:1806970-55-7
MF:C9H7ClF3NO2
MW:253.605592012405
CID:4795927
Update Time:2025-06-08

Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate
    • Inchi: 1S/C9H7ClF3NO2/c1-16-8(15)5-2-4(14)3-6(10)7(5)9(11,12)13/h2-3H,14H2,1H3
    • InChI Key: ZNXKDJMKQKDEJS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C(=O)OC)=C1C(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3

Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015014976-250mg
Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate
1806970-55-7 97%
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475.20 USD 2021-05-31
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Additional information on Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate

Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate (CAS No. 1806970-55-7): A Comprehensive Overview

Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate (CAS No. 1806970-55-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents. Its molecular structure incorporates several key functional groups, including an amino group, a chloro substituent, and a trifluoromethyl moiety, which contribute to its distinct chemical properties and potential biological activities.

The significance of this compound lies in its potential applications across various domains of chemical biology and drug discovery. The presence of the amino group suggests possible interactions with biological targets such as enzymes and receptors, while the chloro and trifluoromethyl substituents can influence the compound's metabolic stability and binding affinity. These features make it a valuable scaffold for designing molecules with enhanced pharmacological properties.

In recent years, there has been a growing interest in the development of compounds that incorporate fluorine atoms due to their ability to modulate physicochemical properties like lipophilicity and metabolic resistance. The trifluoromethyl group in Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate is particularly noteworthy, as it has been shown to improve the binding affinity and selectivity of drug candidates. This has been observed in numerous studies where trifluoromethylated compounds exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Current research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The benzoate core of Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate places it within this category, which has been extensively explored for its potential therapeutic benefits. Heterocyclic benzoates have shown promise in treating a variety of diseases, including cancer, inflammation, and infectious disorders. The structural diversity within this class allows for the development of molecules with tailored biological activities.

The synthesis of Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, making it feasible for large-scale applications in pharmaceutical manufacturing. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the complex framework of this compound.

Evaluation of the pharmacological potential of Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate has been conducted through both in vitro and in vivo studies. These investigations have revealed intriguing insights into its biological effects, particularly its interaction with target proteins and enzymes. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in disease pathogenesis. Such findings underscore its potential as a lead compound for further drug development efforts.

The role of computational chemistry in analyzing the properties of Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate cannot be overstated. Molecular modeling techniques have been utilized to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, metabolic pathways, and potential side effects, thereby facilitating the rational design of more effective drug candidates.

Future directions in the study of Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate include exploring its derivatives to enhance its therapeutic efficacy and safety profile. By modifying specific functional groups or introducing new moieties, researchers aim to develop analogs with improved pharmacological properties. Additionally, investigating the compound's mechanism of action will provide a deeper understanding of its biological effects and inform the design of next-generation drugs.

The broader implications of this research extend beyond individual compounds to the advancement of chemical biology as a whole. The development of innovative methodologies for synthesizing and analyzing complex organic molecules like Methyl 5-amino-3-chloro-2-(trifluoromethyl)benzoate contributes to our fundamental understanding of how these substances interact with living systems. This knowledge is crucial for designing effective therapeutics that address unmet medical needs.

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